molecular formula C8H9N3O B1330694 4,6-Dimethylfuro[2,3-d]pyrimidin-2-amine CAS No. 22727-43-1

4,6-Dimethylfuro[2,3-d]pyrimidin-2-amine

Cat. No.: B1330694
CAS No.: 22727-43-1
M. Wt: 163.18 g/mol
InChI Key: MSEVJFYMGKQFNO-UHFFFAOYSA-N
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Description

4,6-Dimethylfuro[2,3-d]pyrimidin-2-amine is a useful research compound. Its molecular formula is C8H9N3O and its molecular weight is 163.18 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Pyrimidine Linked Pyrazole Heterocyclics

4,6-Dimethylfuro[2,3-d]pyrimidin-2-amine serves as a precursor in the synthesis of heterocyclic compounds. These compounds, like N-(4,6-dimethyl-pyrimidin-2-yl)-3-oxo butyramide, are synthesized using microwave irradiation and are further acylated to produce mono/di-acetyl derivatives. The synthesized compounds have demonstrated potential insecticidal activity against Pseudococcidae insects and antimicrobial properties against selected microorganisms (Deohate & Palaspagar, 2020).

Catalytic Synthesis of Heterocycles

The molecule also plays a role in the DMAP catalyzed synthesis of complex heterocycles. For instance, it is used in the synthesis of pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines, indicating its versatility in constructing pharmacologically interesting structures (Khashi et al., 2015).

Antifungal Applications

Derivatives of this compound, such as those synthesized from 4-methoxy-N, N-dimethyl-6-(phenylthio) pyrimidin-2-amine, have shown significant antifungal effects against specific fungi types, indicating its potential in developing new antifungal agents (Jafar et al., 2017).

Novel Compound Synthesis and Photophysical Properties

Synthesis of Pyrimidine-Phthalimide Derivatives

this compound is used in the molecular design of pyrimidine-phthalimide derivatives. These compounds exhibit solid-state fluorescence and positive solvatochromism, making them promising for pH-sensing applications and indicating their potential in developing innovative sensory materials (Yan et al., 2017).

Safety and Hazards

This compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The precautionary statements include P264 - P270 - P280 - P301 + P312 - P305 + P351 + P338 - P337 + P313 .

Properties

IUPAC Name

4,6-dimethylfuro[2,3-d]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-4-3-6-5(2)10-8(9)11-7(6)12-4/h3H,1-2H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSEVJFYMGKQFNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=C(N=C2O1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30344308
Record name 4,6-Dimethylfuro[2,3-d]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30344308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22727-43-1
Record name 4,6-Dimethylfuro[2,3-d]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30344308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4.0 g 3-carbethoxy-5-hexyn-2-one and 2.4 g guanidine carbonate was heated in 6 ml dimethylsulfoxide under a nitrogen atmosphere at 110°-120° for 2 hours. The solution was then cooled, acetone added and the solid collected then rinsed with water to afford 0.27 g of 4,6-dimethylfuro[2,3-d]pyrimidin-2-amine: m.p. 263°-265°. The above filtrates were diluted further with water and the deposited solid was collected and dried to give 0.44 g of 2-amino-6-methyl-5-(2-propynyl)-4(3H)pyrimidinone, m.p. 245°-249°. Absorptions at 2.1 (triplet), 2.55 (singlet), and 3.45 (doublet) ppm in the nuclear magnetic resonance spectrum (60 MHz) indicated the title compound.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
solvent
Reaction Step Three

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